molecular formula C9H13ClF2N2O3S B2555377 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856020-18-2

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2555377
M. Wt: 302.72
InChI Key: SSGIIUFVGKLMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a sulfonamide compound with a complex structure. Let’s break down its components:



  • Pyrazole Ring : The core structure contains a pyrazole ring , which is a five-membered heterocyclic ring with two nitrogen atoms. This ring imparts reactivity and biological activity to the compound.

  • Sulfonyl Chloride Group : The sulfonyl chloride functional group (-SO₂Cl) is attached to the pyrazole ring. It is highly reactive and often used in synthetic chemistry for introducing sulfonamide moieties.

  • Sec-butoxymethyl Group : The sec-butoxymethyl group is attached to one of the pyrazole carbons. It consists of a butyl chain with an oxygen atom bridging the carbon atoms. This group can act as a protecting group during synthesis.



Synthesis Analysis

The synthesis of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride likely involves several steps. While specific synthetic routes may vary, a general approach could include:



  • Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.

  • Introduction of the Sulfonyl Chloride Group : The sulfonyl chloride functionality is introduced using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

  • Incorporation of the sec-butoxymethyl Group : The sec-butoxymethyl group is added using suitable reagents under controlled conditions.



Molecular Structure Analysis

The molecular structure of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be visualized as a complex arrangement of atoms, with the key functional groups contributing to its properties.



Chemical Reactions Analysis

The compound’s reactivity depends on the presence of the sulfonyl chloride group. It can participate in various reactions, including nucleophilic substitution, acylation, and cyclization.



Physical And Chemical Properties Analysis


  • Physical State : It is likely a solid at room temperature.

  • Solubility : Solubility may vary depending on the solvent due to the presence of polar and nonpolar groups.

  • Melting Point : Experimental data would provide the exact melting point.

  • Stability : The sulfonyl chloride group makes it sensitive to moisture and hydrolysis.


Safety And Hazards


  • Toxicity : Assessing toxicity requires detailed studies. Sulfonamide compounds can exhibit varying toxicity profiles.

  • Handling Precautions : Due to the sulfonyl chloride group, handle with care in a well-ventilated area and use appropriate protective equipment.


Future Directions


  • Biological Activity : Investigate its potential as an antimicrobial, anticancer, or enzyme inhibitor.

  • Derivatives : Explore structural modifications to enhance specific properties.

  • Synthetic Routes : Optimize synthetic routes for scalability and efficiency.


properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-13-14(7)9(11)12/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGIIUFVGKLMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

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